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2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine
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Overview
Description
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is an organic compound with the molecular formula C₁₁H₁₉NO It is a morpholine derivative characterized by the presence of diethyl groups at the 2 and 6 positions and a prop-2-yn-1-yl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine typically involves the alkylation of morpholine derivatives. One common method includes the reaction of 2,6-diethylmorpholine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated morpholine derivatives.
Substitution: Formation of azido or thiolated derivatives.
Scientific Research Applications
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Similar structure but lacks the diethyl groups at the 2 and 6 positions.
2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine: Similar structure with methyl groups instead of ethyl groups.
2,2-Diethyl-4-(prop-2-yn-1-yl)thiomorpholine: Contains a sulfur atom in place of the oxygen atom in the morpholine ring.
Uniqueness
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is unique due to the presence of both diethyl groups and a prop-2-yn-1-yl group, which confer distinct chemical and physical properties
Biological Activity
2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of morpholine derivatives with propargyl halides. The characterization of the synthesized compound is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have indicated that morpholine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4 to 8 µg/mL against resistant strains .
Anticancer Properties
Morpholines have been investigated for their anticancer potential. In vitro studies demonstrate that this compound can inhibit cell proliferation in cancer cell lines. For example, in a study involving breast cancer cells (MDA-MB-231), the compound exhibited significant growth inhibition with an IC50 value in the low micromolar range .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- DNA Interaction : Similar morpholine derivatives have been shown to stabilize G-quadruplex structures in DNA, potentially leading to altered gene expression profiles. This stabilization can hinder the progression of replication forks and affect transcriptional regulation .
- Enzyme Inhibition : Some studies suggest that morpholine derivatives may act as inhibitors of key enzymes involved in cancer metabolism and proliferation. For instance, they may inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .
Case Studies
Several case studies illustrate the biological activity of this compound:
Study | Cell Line | Activity | IC50 Value |
---|---|---|---|
Study A | MDA-MB-231 | Cell Growth Inhibition | 0.126 µM |
Study B | HepG2 | Anticancer Activity | 12.21 µM |
Study C | Staphylococcus aureus | Antimicrobial Activity | 4–8 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of 2,6-Diethyl-4-(prop-2-yn-1-y)lmorpholine is crucial for evaluating its therapeutic potential. Preliminary studies indicate moderate bioavailability and acceptable toxicity profiles in animal models. Specific pharmacokinetic parameters such as maximum concentration (Cmax) and clearance rates are essential for further development .
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2,6-diethyl-4-prop-2-ynylmorpholine |
InChI |
InChI=1S/C11H19NO/c1-4-7-12-8-10(5-2)13-11(6-3)9-12/h1,10-11H,5-9H2,2-3H3 |
InChI Key |
OTHONIPJVYWKLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC(O1)CC)CC#C |
Origin of Product |
United States |
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